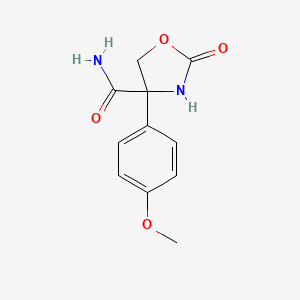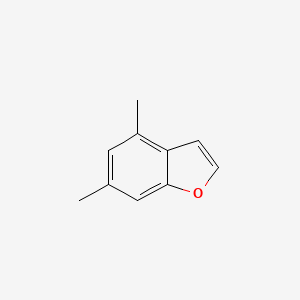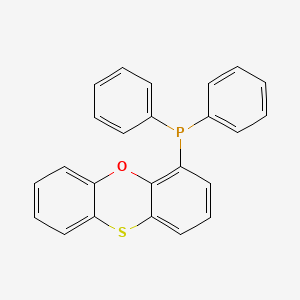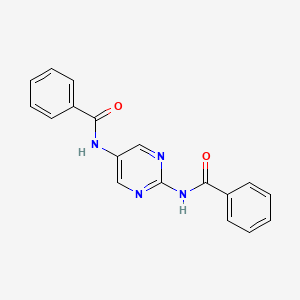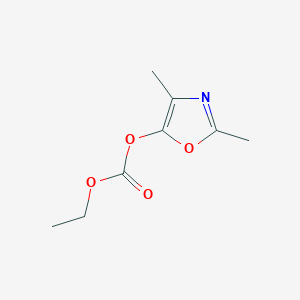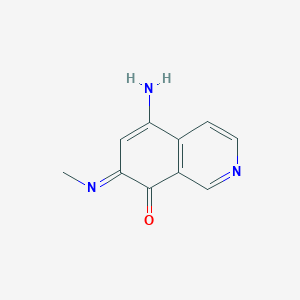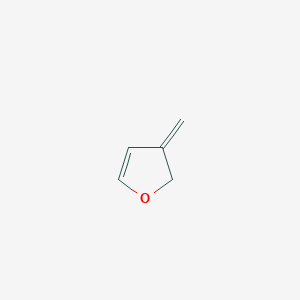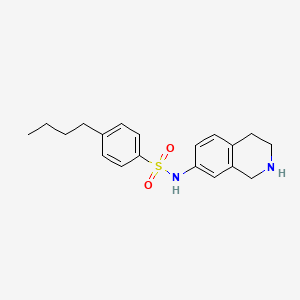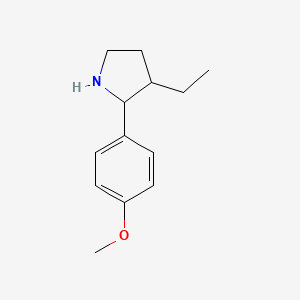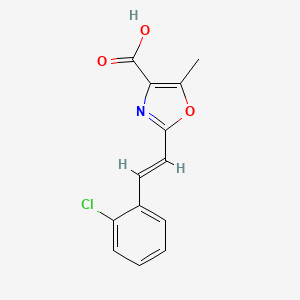
N-Ethyl-N-(2-hydroxyethyl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Ethyl(2-hydroxyethyl)amino)acetic acid is an organic compound with the molecular formula C6H13NO3 It is characterized by the presence of an amino group, a hydroxyethyl group, and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethyl(2-hydroxyethyl)amino)acetic acid typically involves the reaction of ethanolamine with ethyl bromoacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the ethanolamine attacks the ethyl bromoacetate, leading to the formation of the desired product. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods: In an industrial setting, the production of 2-(Ethyl(2-hydroxyethyl)amino)acetic acid can be scaled up by using larger reactors and optimizing reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pH, and concentration of reactants to achieve efficient production.
化学反应分析
Types of Reactions: 2-(Ethyl(2-hydroxyethyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of 2-(Ethyl(2-oxoethyl)amino)acetic acid.
Reduction: Formation of 2-(Ethyl(2-hydroxyethyl)amino)ethanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
2-(Ethyl(2-hydroxyethyl)amino)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of metabolic pathways involving amino acids and their derivatives.
Industry: Used in the formulation of buffers and other chemical reagents.
作用机制
The mechanism of action of 2-(Ethyl(2-hydroxyethyl)amino)acetic acid involves its interaction with various molecular targets. The hydroxyethyl and amino groups can form hydrogen bonds with biological molecules, influencing their activity. The compound can also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby affecting metabolic pathways.
相似化合物的比较
2-(Bis(2-hydroxyethyl)amino)acetic acid: Similar structure but with an additional hydroxyethyl group.
2-(Hydroxyethyl)aminoacetic acid: Lacks the ethyl group present in 2-(Ethyl(2-hydroxyethyl)amino)acetic acid.
Uniqueness: 2-(Ethyl(2-hydroxyethyl)amino)acetic acid is unique due to the presence of both an ethyl and a hydroxyethyl group, which can influence its reactivity and interactions with other molecules. This structural feature can make it more versatile in various chemical and biological applications compared to its similar counterparts.
属性
CAS 编号 |
67992-28-3 |
|---|---|
分子式 |
C6H13NO3 |
分子量 |
147.17 g/mol |
IUPAC 名称 |
2-[ethyl(2-hydroxyethyl)amino]acetic acid |
InChI |
InChI=1S/C6H13NO3/c1-2-7(3-4-8)5-6(9)10/h8H,2-5H2,1H3,(H,9,10) |
InChI 键 |
RNZUROKSTGEIMY-UHFFFAOYSA-N |
规范 SMILES |
CCN(CCO)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



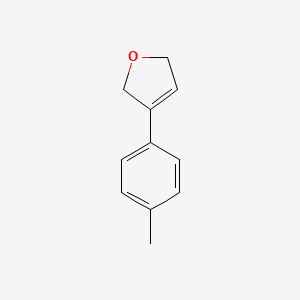
![N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12894373.png)
